biphenyl-4-yl(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
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Overview
Description
Biphenyl-4-yl(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic compound featuring a biphenyl group linked to a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-4-yl(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Biphenyl Derivative: The biphenyl-4-yl group can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Quinoline Derivative Synthesis: The quinoline core is often synthesized via a Skraup synthesis, involving the cyclization of aniline derivatives with glycerol and sulfuric acid.
Thioxo Group Introduction: The thioxo group is introduced through the reaction of the quinoline derivative with Lawesson’s reagent, which facilitates the conversion of carbonyl groups to thioxo groups.
Final Coupling: The biphenyl and quinoline derivatives are coupled using a Friedel-Crafts acylation reaction, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl or thioxo groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, biphenyl-4-yl(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features may interact with biological targets, leading to the development of new therapeutic agents for diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, the compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of biphenyl-4-yl(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with specific molecular targets. The thioxo and quinoline groups can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl Derivatives: Compounds like biphenyl-4-ylmethanone share the biphenyl core but lack the quinoline and thioxo groups.
Quinoline Derivatives: Compounds such as 4,4-dimethyl-1-thioxo-1,4-dihydroquinoline have similar quinoline structures but do not include the biphenyl group.
Uniqueness
Biphenyl-4-yl(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is unique due to the combination of biphenyl, quinoline, and thioxo groups in a single molecule
Properties
Molecular Formula |
C25H19NOS3 |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C25H19NOS3/c1-25(2)22-21(24(28)30-29-22)19-10-6-7-11-20(19)26(25)23(27)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-15H,1-2H3 |
InChI Key |
IVMIEWCOWQDNGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=S)SS2)C |
Origin of Product |
United States |
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